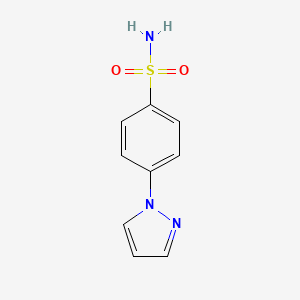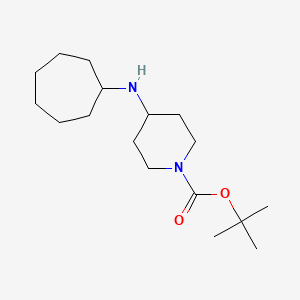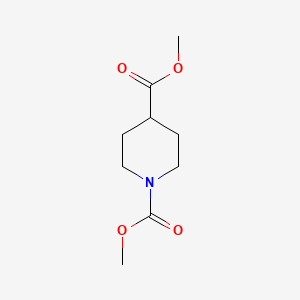
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate
Vue d'ensemble
Description
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its reactivity and stability. The compound consists of a pentafluorophenyl group, a pyrid-3-yl group, and a thiophene-2-carboxylate group, making it a versatile molecule in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate typically involves the reaction of pentafluorophenol with 5-pyrid-3-ylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions include substituted pentafluorophenyl derivatives, oxidized thiophene compounds, and coupled products with various aromatic or aliphatic groups.
Applications De Recherche Scientifique
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is utilized in several scientific research areas:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Biological Studies: For the modification of biomolecules and the study of their interactions.
Mécanisme D'action
The mechanism by which (2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The pentafluorophenyl group can act as an electron-withdrawing group, enhancing the reactivity of the thiophene and pyridyl moieties. This allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyl 5-pyridin-3-ylthiophene-2-carboxylate: A closely related compound with similar reactivity and applications.
Pentafluorophenyl 5-phenylthiophene-2-carboxylate: Another similar compound with a phenyl group instead of a pyridyl group.
Uniqueness
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate is unique due to the presence of both the pyridyl and thiophene groups, which provide distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and materials science, where these properties can be leveraged to achieve desired outcomes.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-4-3-8(25-9)7-2-1-5-22-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGFJPLJHXOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656430 | |
| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-94-5 | |
| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)










